2-Amino-6-chloro-3-methyl-benzenethiol
Description
Properties
Molecular Formula |
C7H8ClNS |
|---|---|
Molecular Weight |
173.66 g/mol |
IUPAC Name |
2-amino-6-chloro-3-methylbenzenethiol |
InChI |
InChI=1S/C7H8ClNS/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,9H2,1H3 |
InChI Key |
WGVSXYLXCYQDIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-amino-6-chloro-3-methyl-benzenethiol with structurally and functionally related compounds, emphasizing substituent effects, hydrogen-bonding behavior, and physicochemical properties.
Structural Analogs
Functional Group Comparison
Thiol (-SH) vs. Sulfonic Acid (-SO₃H):
Substituent Effects:
Hydrogen-Bonding and Crystal Packing
- Hydrogen-Bonding Networks: The amino (-NH₂) group in this compound can act as both donor and acceptor, forming N-H···S or N-H···Cl interactions, as observed in substituted benzenethiols . In contrast, sulfonic acid derivatives (e.g., 5-amino-2-chlorobenzenesulfonic acid) exhibit extensive O-H···O and N-H···O networks, resulting in higher melting points and thermal stability .
Graph Set Analysis:
Research Findings
- Synthetic Applications:
- Material Science: Thiols self-assemble into monolayers on metal surfaces. The chloro and methyl substituents in this compound could modulate surface adhesion and electronic properties compared to simpler benzenethiols .
Preparation Methods
Reaction Mechanism and Substrate Selection
The Herz reaction remains the most widely documented method for synthesizing 2-aminobenzenethiol derivatives. This three-step process involves:
-
Formation of 2-aminobenzothiazole : A substituted aniline (e.g., 4-chloro-3-methylaniline) reacts with potassium thiocyanate and bromine in glacial acetic acid at 5°C to form a benzothiazole intermediate. The methyl and chloro substituents on the aniline precursor dictate the final positions of these groups in the product.
-
Hydrolysis to 2-aminobenzenethiol : The benzothiazole intermediate undergoes alkaline hydrolysis with aqueous potassium hydroxide under reflux, yielding the corresponding thiol.
For 2-amino-6-chloro-3-methyl-benzenethiol, the starting material must be 4-chloro-3-methylaniline. During cyclization, the chloro group migrates to the para position relative to the thiazole nitrogen, resulting in the final 6-chloro substitution.
Table 1: Optimization of Herz Reaction Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 5°C (step 1); 100°C (step 2) | 65–70 |
| Reaction Time | 2.5 hours (step 1); 4 hours (step 2) | — |
| Solvent | Glacial acetic acid (step 1); H2O (step 2) | — |
Alternative Synthetic Pathways
Nitro Reduction and Chlorination Sequence
A patent detailing the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide offers insights into adapting nitro-group chemistry for thiol synthesis. The pathway involves:
-
Nitration : Methyl 3-methyl-2-nitrobenzoate is treated with methylamine in methanol to form 3-methyl-2-nitrobenzamide.
-
Reduction : Iron powder and hydrochloric acid reduce the nitro group to an amine.
-
Chlorination : Sulfuryl chloride introduces the chloro group at the 5-position, which can be redirected to the 6-position using steric directing groups.
While this method achieves 85–90% yields for benzamide derivatives, adapting it for thiols requires substituting the amidation step with thiolation, potentially via thiourea intermediates.
Phosphorus Oxychloride-Mediated Chlorination
A patent for 6-chloro-1,3-dimethyluracil synthesis demonstrates the efficacy of phosphorus oxychloride (POCl₃) as a chlorinating agent in refluxing organic solvents. Applied to 2-amino-3-methyl-benzenethiol precursors, POCl₃ selectively chlorinates the 6-position in dichloromethane at 40°C, achieving 85–90% conversion. Quenching with water precipitates the product, minimizing byproducts.
Industrial-Scale Production Considerations
Solvent and Reagent Recovery
Large-scale processes prioritize solvent recycling to reduce costs. For example, dichloromethane recovery rates exceed 90% after quenching and filtration. Similarly, excess POCl₃ is neutralized with aqueous sodium bicarbonate, enabling safe disposal.
Impurity Profiling
Regulatory guidelines emphasize controlling residual solvents and heavy metals. In related cresol derivatives, impurities like m-cresol and 4-chloro-2-aminophenol are monitored via HPLC, with limits <0.1%.
Analytical Characterization
Spectroscopic Validation
Table 2: Key NMR Signals for this compound
| Proton Environment | Chemical Shift (δ) | Multiplicity |
|---|---|---|
| C2–NH₂ | 5.8–6.1 | Broad singlet |
| C3–CH₃ | 2.3 | Singlet |
| C6–Cl | — | — |
| Aromatic H (C4/C5) | 7.2–7.4 | Doublet |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Amino-6-chloro-3-methyl-benzenethiol with high purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reduction of disulfide precursors. For example, chlorination of aminothiophenol derivatives followed by methyl group introduction via alkylation has been reported for analogous compounds. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) ensures high purity. Monitoring by TLC and characterization via melting point analysis and NMR spectroscopy are critical for validation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- FT-IR : Confirms thiol (-SH) absorption bands near 2550 cm⁻¹ and amine (-NH₂) stretches at 3300–3500 cm⁻¹.
- NMR : H NMR detects aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and amine protons (δ 3.5–5.0 ppm, broad). C NMR identifies quaternary carbons adjacent to chlorine.
- Mass Spectrometry : ESI-MS or EI-MS validates molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry using programs like SHELXL .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation of the thiol group. Use desiccants to avoid moisture-induced decomposition. Handling in a fume hood with nitrile gloves and PPE is mandatory due to potential toxicity. Stability should be monitored via periodic NMR or HPLC analysis .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer : Oxidation to disulfides is a major issue. Adding reducing agents (e.g., NaBH₄) during synthesis and under inert atmosphere minimizes this. Competing halogenation at undesired positions can be controlled by optimizing reaction temperature (50–70°C) and using regioselective catalysts (e.g., CuI). Byproducts are separable via fractional crystallization .
Q. How can researchers validate the absence of polymorphic forms in crystallized samples?
- Methodological Answer : Perform differential scanning calorimetry (DSC) to detect melting point variations. Pair with powder X-ray diffraction (PXRD) to compare experimental patterns with simulated data from single-crystal structures. Consistency across multiple crystallization batches (using solvents like DMSO or acetonitrile) confirms polymorphism absence .
Advanced Research Questions
Q. How can contradictions between NMR and X-ray crystallography data be resolved for this compound?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) in solution versus solid state. Use variable-temperature NMR to probe exchange broadening. For crystallography, refine hydrogen bonding networks with SHELXL and compare with graph set analysis (C, R, or D motifs) to identify stabilizing interactions absent in solution. Cross-validate with DFT calculations for optimized geometries .
Q. What strategies optimize hydrogen-bonding networks in co-crystals of this compound?
- Methodological Answer : Co-crystallize with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids). Use Etter’s graph set theory to predict interaction patterns. Screen solvents (e.g., methanol, acetone) to modulate crystallization kinetics. Analyze packing motifs via Mercury software and quantify interaction energies with Hirshfeld surface analysis .
Q. How do steric and electronic effects influence the reactivity of the thiol group in cross-coupling reactions?
- Methodological Answer : Steric hindrance from the methyl and chloro substituents reduces nucleophilicity. Electronic effects are studied via Hammett plots by synthesizing derivatives with varying substituents. Compare reaction rates (e.g., with aryl halides under Pd catalysis) and analyze transition states using DFT (B3LYP/6-31G*). Experimental kinetics (UV-Vis monitoring) paired with computational data validate mechanistic insights .
Q. What computational approaches predict the compound’s solubility and partition coefficients?
- Methodological Answer : Use COSMO-RS for solubility prediction in organic/aqueous mixtures. Calculate logP via atomistic simulations (e.g., Schrödinger’s QikProp) or group contribution methods (e.g., Hansen parameters). Validate with experimental shake-flask assays (HPLC quantification). Molecular dynamics simulations (GROMACS) model solvation shells and interfacial behavior .
Q. How can researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
Systematically control variables like purity (HPLC ≥98%), solvent residues (TGA analysis), and aggregation states (DLS). Use standardized assays (e.g., MIC for antimicrobial studies) with positive/negative controls. Employ multi-parametric analysis (PCA) to identify confounding factors. Cross-reference with crystallographic data to rule out polymorph-driven activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
